molecular formula C10H18ClNO3 B2932949 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2580237-52-9

7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride

Cat. No.: B2932949
CAS No.: 2580237-52-9
M. Wt: 235.71
InChI Key: VZVJIUYBZGJINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (C₁₇H₁₆ClFN₂O₃; molecular weight 350.78 g/mol) features a spirocyclic core comprising a 6-oxaspiro[3.5]nonane scaffold substituted with an aminomethyl group at position 7 and a carboxylic acid at position 2, along with a fluorine atom and a hydrochloride counterion . Its structural complexity and functional groups make it a versatile building block in medicinal chemistry, particularly for designing protease inhibitors or receptor modulators.

Properties

IUPAC Name

7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c11-5-8-1-2-10(6-14-8)3-7(4-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVJIUYBZGJINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)COC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride, identified by its CAS number 2580237-52-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

The molecular formula of 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid; hydrochloride is C10H18ClNO3, with a molecular weight of 235.71 g/mol. It features a spirocyclic structure which contributes to its unique biological properties.

PropertyValue
CAS Number2580237-52-9
Molecular FormulaC10H18ClNO3
Molecular Weight235.71 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of chemokine receptors. The following sections summarize key findings from various studies.

Chemokine Receptor Modulation

One notable study demonstrated that derivatives of spiro compounds, including 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid, can regulate the activity of chemokine receptors CCR3 and CCR5. These receptors are implicated in various inflammatory processes and diseases such as HIV/AIDS and other immune disorders. The ability to modulate these receptors suggests potential therapeutic applications in treating inflammatory diseases and viral infections .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Another area of investigation involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in endocannabinoid signaling. Compounds similar to 7-(Aminomethyl)-6-oxaspiro[3.5]nonane have been identified as potent FAAH inhibitors, indicating their potential use in pain management and neuroprotection .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the compound's effectiveness against various cell lines, demonstrating dose-dependent inhibition of target enzymes associated with inflammation and pain pathways.
  • Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the spiro framework can enhance biological activity, suggesting that further optimization could yield more potent derivatives .
  • Animal Models : Preliminary animal studies have shown promising results regarding the compound's efficacy in reducing inflammation and modulating immune responses. These studies highlight its potential role as a therapeutic agent in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues

7-Azaspiro[3.5]nonan-2-ol Hydrochloride
  • Structure : Replaces the carboxylic acid with a hydroxyl group and substitutes oxygen with nitrogen in the spiro ring.
  • Molecular Formula: C₈H₁₆ClNO .
  • Key Differences :
    • Reduced polarity due to lack of carboxylic acid, leading to lower water solubility.
    • The hydroxyl group may participate in hydrogen bonding but lacks the ionizable carboxylate group, altering pharmacokinetic properties .
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Hydrochloride
  • Structure : Positional isomer with the carboxylic acid at position 1 instead of 2.
  • Molecular Formula: C₈H₁₄ClNO₃ (207.65 g/mol) .
  • Key Differences :
    • Altered spatial orientation of the carboxylic acid may affect binding to biological targets.
    • Smaller molecular weight suggests reduced steric hindrance .
2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
  • Structure : Contains two nitrogen atoms in the spiro ring and a methyl substituent.
  • Molecular Formula : C₈H₁₆N₂·2ClH .
  • Methyl group introduces hydrophobicity, which may improve membrane permeability .

Functional Group Variations

7-(Bromomethyl)-6-oxaspiro[3.5]nonane
  • Structure: Substitutes the aminomethyl group with bromomethyl.
  • Molecular Formula : C₉H₁₅BrO (257.65 g/mol) .
  • Key Differences: Bromine enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions.
tert-Butyl 7-(Aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate
  • Structure : Protects the carboxylic acid as a tert-butyl ester.
  • Molecular Formula: Not explicitly stated, but likely C₁₆H₂₈N₂O₃ (estimated 296.4 g/mol) .
  • Key Differences :
    • Ester protection improves stability during synthesis but requires deprotection for biological activity.
    • Increased lipophilicity compared to the hydrochloride salt .

Spiro Ring Size Variations

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
  • Structure: Spiro[4.4]nonane core instead of spiro[3.5].
  • Molecular Formula: C₈H₁₄ClNO₃ (207.66 g/mol) .
  • Key Differences: Larger spiro ring (4.4 vs. Altered ring strain and solubility profile .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Target Compound C₁₇H₁₆ClFN₂O₃ 350.78 Carboxylic acid, aminomethyl 6-Oxa spiro[3.5], fluorine
7-Azaspiro[3.5]nonan-2-ol HCl C₈H₁₆ClNO 161.67 Hydroxyl, amine 7-Aza spiro[3.5]
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl C₈H₁₄ClNO₃ 207.65 Carboxylic acid Positional isomer of target
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl C₈H₁₆N₂·2ClH 219.12 (free base) Dual amine, methyl Diaza spiro[3.5]
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl C₈H₁₄ClNO₃ 207.66 Carboxylic acid Spiro[4.4] ring

Research Implications

  • Drug Design: The target compound’s carboxylic acid and aminomethyl groups offer dual sites for derivatization, enabling optimization of solubility and target engagement .
  • Synthetic Utility : Brominated and tert-butyl-protected analogs serve as intermediates for further functionalization .
  • Safety Considerations: Similar spiro compounds (e.g., 7-Azaspiro[3.5]nonan-2-ol HCl) exhibit warnings for irritation (H315, H319) , suggesting the target may require careful handling despite lacking explicit toxicity data.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity of 7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the spirocyclic and aminomethyl moieties, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected molecular weight ~228.68 g/mol as per analogous spiro compounds) . Polarimetry can confirm chirality if applicable, while infrared (IR) spectroscopy identifies carboxylic acid and hydrochloride functional groups .

Q. How should this compound be handled and stored to maintain stability during experiments?

  • Methodological Answer : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition. Hazard codes (e.g., H302, H315, H319, H335) from analogous hydrochlorides suggest handling in a fume hood with PPE (gloves, lab coat, goggles) . For aqueous solutions, adjust pH to avoid acid-catalyzed hydrolysis of the spiro ring .

Q. What synthetic routes are documented for analogous spirocyclic hydrochlorides, and how can they guide synthesis of this compound?

  • Methodological Answer : Cyclopropane ring formation via [3+2] cycloaddition or ring-closing metathesis is common in spiro systems. For example, 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (C10H13ClN2O2) is synthesized via acid-catalyzed intramolecular cyclization . Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) to monitor intermediate formation.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this spiro compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for spiro ring closure. Use software like Gaussian or ORCA to simulate reaction thermodynamics. ICReDD’s approach integrates experimental data into computational models to refine predictions (e.g., solvent effects, catalyst selection) . For example, calculate activation barriers for competing pathways to prioritize synthetic routes.

Q. What strategies resolve contradictions between theoretical spectral predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer : Cross-validate computational NMR predictions (using tools like ACD/Labs or ChemDraw) with experimental data. Adjust computational parameters (e.g., solvent model, conformational sampling) to account for dynamic effects. If discrepancies persist, consider alternative tautomers or protonation states. Refer to databases of analogous compounds (e.g., 3-(2-Naphthyl)-L-alanine hydrochloride) to benchmark expected shifts .

Q. How can membrane separation technologies improve purification of this hydrochloride salt?

  • Methodological Answer : Utilize nanofiltration or reverse osmosis to separate the hydrochloride from unreacted amines or byproducts. Optimize membrane pore size (e.g., 200–500 Da cutoff) based on molecular weight (228.68 g/mol) and charge characteristics. Monitor ionic strength and pH to prevent membrane fouling .

Q. What experimental design principles mitigate batch-to-batch variability in spiro compound synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to evaluate critical parameters (e.g., stoichiometry, reaction time). Use response surface methodology (RSM) to optimize yield and purity. For reproducibility, document solvent lot numbers and humidity levels, as spiro systems are sensitive to moisture .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell line passage number) to minimize variability. Validate purity (>95% by HPLC) and confirm absence of degradants (e.g., via LC-MS). Cross-reference with structurally related compounds (e.g., 5-Aminovaleric acid hydrochloride) to identify structure-activity relationships (SARs) .

Q. What role do chiral centers play in the compound’s reactivity, and how can enantiomeric excess be quantified?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers. Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy provides complementary data on absolute configuration. Computational modeling (e.g., ECD calculations) can resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.